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CAS No.: 1184979-29-0

Cat. No.: B563779 Get Quote

In the landscape of modern oncology, the development of targeted therapies has revolutionized

patient care. Gimeracil, a critical component of the oral fluoropyrimidine anti-cancer medication

Teysuno, exemplifies this progress.[1][2] Its primary function is to inhibit the enzyme

dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-

fluorouracil (5-FU), the active chemotherapeutic agent.[3][4][5] By reversibly blocking DPD,

Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its

anti-tumor efficacy while potentially mitigating some of its associated toxicities.[1][3][4] The

efficacy of this mechanism is so closely tied to DPD activity that testing for DPD deficiency is

often recommended before initiating treatment to avoid severe toxicity in patients with impaired

enzyme function.[6][7]

To rigorously evaluate the behavior of drugs like Gimeracil within complex biological systems,

researchers require analytical tools of exceptional precision. Isotopic labeling, the technique of

replacing one or more atoms of a molecule with their corresponding isotope, serves as a

cornerstone of modern drug development.[8][9] The incorporation of stable, non-radioactive

isotopes such as Carbon-13 (¹³C) creates a molecular "tag" that does not alter the compound's

physicochemical properties but makes it distinguishable by mass-sensitive analytical methods.

[10][11]

This guide provides a comprehensive technical overview of Gimeracil-¹³C₃, a stable isotope-

labeled variant of Gimeracil. We will explore the strategic rationale behind its synthesis, the

analytical methodologies for its characterization, and its critical applications in advancing
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pharmaceutical research. This document is intended for researchers, scientists, and drug

development professionals who leverage these powerful tools to elucidate the

pharmacokinetics, metabolism, and disposition of novel therapeutic agents.

Part 1: Strategic Synthesis of Gimeracil-¹³C₃
The synthesis of an isotopically labeled compound is a process guided by strategic foresight.

The choice of which atoms to label and the synthetic route to achieve it are critical decisions

that impact the utility of the final product. The primary objective is to introduce the isotopic label

into a metabolically stable position within the molecular core to ensure the tag is not lost during

biological processing.[12]

Rationale for Label Placement
For Gimeracil (5-chloro-2,4-dihydroxypyridine), the pyridine ring constitutes the stable core of

the molecule. Labeling three carbon atoms within this ring with ¹³C provides a significant mass

shift (+3 Da) that is easily detectable by mass spectrometry, without compromising the

molecule's chemical identity or biological activity. This mass difference is sufficient to resolve

the labeled compound from its unlabeled counterpart and from naturally occurring ¹³C isotopes

in both the analyte and biological matrices.

Proposed Synthetic Pathway
A practical synthetic approach to unlabeled Gimeracil has been described, starting from 2,4-

dimethoxypyridine.[13] This route can be adapted for the synthesis of Gimeracil-¹³C₃ by

employing a ¹³C-labeled precursor. A plausible strategy involves starting with a commercially

available, triply-labeled pyridine derivative or building the labeled ring from simpler ¹³C-

containing synthons. The following diagram illustrates a conceptual three-step pathway, which

prioritizes efficiency and yield.
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Conceptual Synthetic Pathway for Gimeracil-¹³C₃

2,4-Dimethoxypyridine-¹³C₃

(Labeled Starting Material)

3,5-Dichloro-2,4-dimethoxypyridine-¹³C₃

(Intermediate 1)

 Chlorination 
 (e.g., NCS) 

3,5-Dichloro-2,4-dihydroxypyridine-¹³C₃

(Intermediate 2)

 Demethylation 
 (e.g., HBr or BBr₃) 

Gimeracil-¹³C₃

(Final Product)

 Selective Dechlorination 
 (e.g., Catalytic Hydrogenation) 

Click to download full resolution via product page

Caption: A conceptual workflow for the synthesis of Gimeracil-¹³C₃.

Causality Behind Experimental Choices:
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Starting Material: The synthesis begins with a pyridine ring already containing three ¹³C

atoms. This is the most direct approach to ensure the labels are incorporated into the core

scaffold. Chemical synthesis can incorporate simple ¹³C labeled reagents, such as ¹³C-

labeled carbon dioxide, into target molecules.[14]

Chlorination: The introduction of chlorine atoms at the 3 and 5 positions is a standard

electrophilic aromatic substitution reaction on the activated pyridine ring.

Demethylation: The methoxy groups are converted to hydroxyl groups. This step is crucial for

establishing the final dihydroxypyridine structure.

Selective Dechlorination: The final step involves the removal of one of the chlorine atoms.

This is typically achieved through catalytic hydrogenation, a method that allows for controlled

reduction. The conditions are optimized to selectively remove the chlorine at the 3-position

while retaining the one at the 5-position, yielding the final Gimeracil-¹³C₃ product.

This self-validating protocol ensures that the isotopic labels are integral to the molecular

backbone and are not susceptible to chemical exchange under physiological conditions.

Part 2: Analytical Characterization and Quality
Control
Once synthesized, the identity, purity, and isotopic enrichment of Gimeracil-¹³C₃ must be

rigorously confirmed. This is a critical, self-validating step to ensure the integrity of any

subsequent experimental data. The two primary analytical techniques for this characterization

are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][10]

Analytical Workflow for Gimeracil-¹³C₃ Characterization

Synthesized
Gimeracil-¹³C₃

LC-MS Analysis
(Purity & Mass Verification)

¹³C NMR Analysis
(Label Position Confirmation)

Qualified Material
For In-Vitro/In-Vivo Use
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Caption: A streamlined workflow for the analytical validation of Gimeracil-¹³C₃.

Mass Spectrometry (MS) for Mass Verification and
Isotopic Enrichment
MS is used to confirm that the molecular weight of the synthesized compound has increased by

the expected mass of the incorporated isotopes. High-resolution mass spectrometry (HRMS)

can determine the mass with high precision, confirming the elemental composition.

Experimental Protocol: LC-MS Analysis

Sample Preparation: Prepare a 1 mg/mL stock solution of Gimeracil-¹³C₃ in a suitable solvent

(e.g., methanol). Create a working solution by diluting the stock to 1 µg/mL with the mobile

phase.

Chromatography: Inject the sample onto a liquid chromatography (LC) system equipped with

a C18 column. Use a gradient elution method with 0.1% formic acid in water (Mobile Phase

A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

Mass Spectrometry: Analyze the column eluent using a mass spectrometer operating in

positive electrospray ionization (ESI+) mode. Acquire full scan data over a mass range that

includes the expected m/z values for both labeled and unlabeled Gimeracil.

Data Analysis: Extract the ion chromatograms for the [M+H]⁺ ions of Gimeracil and

Gimeracil-¹³C₃. The mass spectrum should show a predominant peak corresponding to the

labeled compound. The isotopic enrichment can be calculated by comparing the peak areas

of the labeled and unlabeled species.

Data Presentation: Expected Mass Spectrometry Results
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Compound Chemical Formula
Exact Mass
(Monoisotopic)

Expected [M+H]⁺
(m/z)

Gimeracil C₅H₄ClNO₂ 144.9931 145.9999

Gimeracil-¹³C₃ ¹³C₃C₂H₄ClNO₂ 148.0031 149.0100

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Positional Confirmation
While MS confirms that the labels are present, NMR spectroscopy confirms where they are

located. ¹³C NMR is particularly powerful for this purpose, as signals will only be observed for

the ¹³C atoms, providing direct evidence of the labeling pattern.[15][16]

Experimental Protocol: ¹³C NMR Analysis

Sample Preparation: Dissolve approximately 5-10 mg of Gimeracil-¹³C₃ in a suitable

deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher). Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should

be acquired to achieve a good signal-to-noise ratio.

Data Analysis: Process the resulting spectrum. The chemical shifts of the observed signals

should correspond to the expected shifts for the carbon atoms in the pyridine ring. The

presence of three distinct signals (or fewer if symmetry exists) in the aromatic region

confirms the successful and specific incorporation of the ¹³C labels.

Part 3: Applications in Drug Development
Gimeracil-¹³C₃ is not merely an analytical standard; it is a versatile tool for answering critical

questions throughout the drug development pipeline.[17][18]

Application 1: Definitive Pharmacokinetic (PK) and
ADME Studies
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Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is

fundamental. Stable isotope-labeled compounds are invaluable for these studies. A powerful

technique involves administering a single dose containing a mixture of the unlabeled drug and

a small amount of the ¹³C-labeled version. This allows for the precise differentiation of the

administered drug from any pre-existing levels in the body and provides rich pharmacokinetic

data.

Experimental Protocol: In Vivo Pharmacokinetic Study

Dosing: Administer an oral dose of Gimeracil, containing a known ratio of unlabeled to ¹³C₃-

labeled compound, to a cohort of laboratory animals (e.g., rats).

Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1,

2, 4, 8, 12, and 24 hours) post-dose.

Sample Preparation: Process the blood samples to isolate plasma. Perform a protein

precipitation or liquid-liquid extraction to remove interfering macromolecules.

Bioanalysis: Analyze the plasma extracts using a validated LC-MS/MS method capable of

simultaneously quantifying both Gimeracil and Gimeracil-¹³C₃.

Data Analysis: Plot the plasma concentrations of both species over time to determine key PK

parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area

under the curve), and half-life (t½).[19]

Application 2: Use as an Internal Standard in
Quantitative Bioanalysis
In quantitative bioanalysis, especially using LC-MS, variations in sample preparation, injection

volume, and instrument response can introduce errors.[20][21] A stable isotope-labeled internal

standard (SIL-IS) is the gold standard for correcting these variations.[12][22][23] Because

Gimeracil-¹³C₃ is chemically identical to the unlabeled analyte, it co-elutes chromatographically

and experiences the same matrix effects, making it the ideal internal standard.[20]

Experimental Protocol: Quantification of Gimeracil in Plasma
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Sample Preparation: To a set of calibration standards, quality control samples, and unknown

plasma samples, add a fixed amount of Gimeracil-¹³C₃ solution (the internal standard).

Extraction: Perform a protein precipitation by adding acetonitrile. Vortex and centrifuge to

pellet the precipitated proteins.

Analysis: Transfer the supernatant and inject it into an LC-MS/MS system.

Quantification: Monitor a specific precursor-to-product ion transition for both Gimeracil and

Gimeracil-¹³C₃. The concentration of Gimeracil in the unknown samples is determined by

calculating the ratio of the analyte peak area to the internal standard peak area and

comparing this ratio to the calibration curve.

Part 4: Regulatory Context and Conclusion
The use of isotopically labeled compounds in clinical research is subject to regulatory

oversight. For investigational new drugs, labeling must be precise and conform to standards

set by bodies like the U.S. Food and Drug Administration (FDA).[24][25] All clinical studies must

be described accurately in the labeling to ensure safe and effective use.[26][27] While stable

isotopes like ¹³C are non-radioactive and generally considered safe, their use in human studies

must be part of a well-defined clinical protocol under an Investigational New Drug (IND)

application.[28]

In conclusion, Gimeracil-¹³C₃ represents a synthesis of advanced organic chemistry and

precision analytics. Its creation is not an end in itself, but a means to an end: to provide

researchers and drug developers with an indispensable tool for elucidating the complex journey

of a drug through the body. From definitive pharmacokinetic profiling to serving as the gold-

standard internal standard for bioanalysis, the applications of Gimeracil-¹³C₃ are integral to

ensuring the safety, efficacy, and optimal use of Gimeracil-containing therapies in the fight

against cancer.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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